![molecular formula C18H16FN3S2 B2858087 6-butyl-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862975-40-4](/img/structure/B2858087.png)
6-butyl-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
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Overview
Description
“6-butyl-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “6-butyl-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
Benzothiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Benzothiazole derivatives have been found to exhibit several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Scientific Research Applications
Antioxidant Applications
Thiazole derivatives have been recognized for their potential as antioxidants. The compound , with its thiazole core, could be explored for its ability to neutralize free radicals and protect cells from oxidative stress. This application is particularly relevant in the development of treatments for diseases where oxidative stress plays a key role, such as neurodegenerative disorders .
Antimicrobial and Antifungal Activities
The structural similarity of “6-butyl-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine” to other thiazole compounds suggests potential antimicrobial and antifungal properties. Research could investigate its efficacy against a range of pathogenic microorganisms, contributing to the development of new antibiotics and antifungals .
Anticancer and Cytotoxicity
Thiazole derivatives have shown promise in anticancer research, with some compounds exhibiting cytotoxic activity against various human tumor cell lines. The compound’s effectiveness could be assessed across different cancer types, potentially leading to novel chemotherapeutic agents .
Neuroprotective Effects
Given the neuroprotective properties observed in some thiazole derivatives, “6-butyl-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine” could be studied for its potential to safeguard neuronal health. This research could pave the way for treatments for conditions like Alzheimer’s and Parkinson’s disease .
Anti-inflammatory and Analgesic Potential
The compound’s structural framework suggests possible anti-inflammatory and analgesic effects. Scientific studies could explore its role in modulating inflammatory pathways and its potential as a pain reliever, which could benefit patients with chronic inflammatory diseases .
Antiviral Research
Thiazole derivatives have been associated with antiviral activity. Investigating “6-butyl-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine” in this context could lead to the discovery of new antiviral drugs, especially in the face of emerging viral threats .
Antihypertensive and Cardiovascular Applications
Research into the antihypertensive effects of thiazole derivatives could be extended to this compound. Its potential impact on blood pressure regulation and cardiovascular health warrants exploration, which could contribute to the treatment of hypertension .
Antischizophrenia and Psychiatric Uses
The compound’s influence on neurotransmitter systems could be examined for antischizophrenia applications. This line of research might offer new insights into psychiatric disorders and lead to the development of novel therapeutic agents .
Mechanism of Action
Future Directions
Benzothiazole derivatives, including “6-butyl-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine”, show promise in various areas of medicinal chemistry due to their diverse biological activities . They can be considered as potential small-molecule activators of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis . These compounds can be considered as potential plausible candidates for further biological testing in in vivo models .
properties
IUPAC Name |
6-butyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3S2/c1-2-3-4-11-5-7-13-15(9-11)23-17(20-13)22-18-21-14-8-6-12(19)10-16(14)24-18/h5-10H,2-4H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHMKVPSLOEDPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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